molecular formula C14H18N2O B13886026 3-(2-Piperidin-2-ylethoxy)benzonitrile

3-(2-Piperidin-2-ylethoxy)benzonitrile

Cat. No.: B13886026
M. Wt: 230.31 g/mol
InChI Key: GZHDHNSLATVYGM-UHFFFAOYSA-N
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Description

3-(2-Piperidin-2-ylethoxy)benzonitrile is a chemical compound with the molecular formula C14H18N2O It is a derivative of benzonitrile, featuring a piperidine ring attached via an ethoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Piperidin-2-ylethoxy)benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with 2-(piperidin-2-yl)ethanol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Piperidin-2-ylethoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxidation can yield benzoic acid derivatives.

    Reduction: Reduction typically produces primary amines.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, such as halogens or nitro groups.

Scientific Research Applications

3-(2-Piperidin-2-ylethoxy)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological conditions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Piperidin-2-ylethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various pharmacological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methyl-1-piperidinyl)methylbenzonitrile
  • N-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-amine hydrochloride
  • 4-Methyl-2-piperidin-3-yl-1H-benzimidazole dihydrochloride

Uniqueness

3-(2-Piperidin-2-ylethoxy)benzonitrile is unique due to its specific structural features, such as the ethoxy linker and the position of the piperidine ring. These characteristics confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

3-(2-piperidin-2-ylethoxy)benzonitrile

InChI

InChI=1S/C14H18N2O/c15-11-12-4-3-6-14(10-12)17-9-7-13-5-1-2-8-16-13/h3-4,6,10,13,16H,1-2,5,7-9H2

InChI Key

GZHDHNSLATVYGM-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CCOC2=CC=CC(=C2)C#N

Origin of Product

United States

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